molecular formula C7H8N2O4 B1354704 2,3-Dimethoxy-6-nitropyridine CAS No. 79491-44-4

2,3-Dimethoxy-6-nitropyridine

Cat. No. B1354704
CAS RN: 79491-44-4
M. Wt: 184.15 g/mol
InChI Key: QDBVUQQJSXYDHF-UHFFFAOYSA-N
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Description

“2,3-Dimethoxy-6-nitropyridine” is a chemical compound with the molecular formula C7H8N2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,3-Dimethoxy-6-nitropyridine” is represented by the formula C7H8N2O4 . The exact mass of the molecule is 184.04840674 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethoxy-6-nitropyridine” include a molecular weight of 184.15 g/mol . It has a topological polar surface area of 77.2 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Electrophilic Substitution and Synthetic Applications

2,3-Dimethoxy-6-nitropyridine is involved in electrophilic substitution reactions. For example, the nitration of 3,5-dimethoxypyridine, a related compound, shows reactivity in the 2-position, indicating similar behavior might be expected for 2,3-dimethoxy-6-nitropyridine. This has implications for synthetic applications, especially in the formation of various pyridine derivatives (Johnson, Katritzky, & Viney, 1967).

Complexation Studies

6,6′-Dimethyl-3-nitro-2,2′-bipyridine, a compound related to 2,3-Dimethoxy-6-nitropyridine, has been studied for its ability to form complexes with metals like cadmium, copper, and zinc. These studies are relevant to understanding the structure and properties of certain antitumor drugs, which can aid in drug design and development (Long et al., 1993).

Role in Bioinorganic Chemistry

The acidity of nitroxyl (HNO) coordinated to metal cores can be significantly influenced by the coordination environment, which is relevant in bioinorganic chemistry. This knowledge is fundamental in understanding the role of different HNO-derived species in biological systems (Levin et al., 2018).

Molecular and Crystal Structures

The molecular and crystal structures of compounds similar to 2,3-Dimethoxy-6-nitropyridine, such as 2-amino-4-methyl-3-nitropyridine, have been determined using techniques like X-ray crystallography and DFT calculations. These studies help in understanding the properties of nitropyridine derivatives at a molecular level, which can inform their potential applications in various fields (Bryndal et al., 2012).

Physicochemical Properties

Ammonium 2,3,5,6-tetraoxo-4-nitropyridinate, a compound structurally related to 2,3-Dimethoxy-6-nitropyridine, exhibits unique physicochemical properties in both crystalline state and aqueous solutions. Understanding these properties can be crucial in the development of new materials and chemical processes (Kuz’mina et al., 2004).

Vibrational Spectroscopic Studies

Vibrational spectroscopy, like FT-IR and FT-Raman, has been used to study the molecular structure of nitropyridine derivatives. These studies are essential for identifying and understanding the chemical behavior of such compounds, which can be leveraged in various scientific applications (Karnan, Balachandran, & Murugan, 2012).

Safety and Hazards

“2,3-Dimethoxy-6-nitropyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to move to fresh air . In case of ingestion, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

2,3-dimethoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-4-6(9(10)11)8-7(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVUQQJSXYDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509114
Record name 2,3-Dimethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-6-nitropyridine

CAS RN

79491-44-4
Record name 2,3-Dimethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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